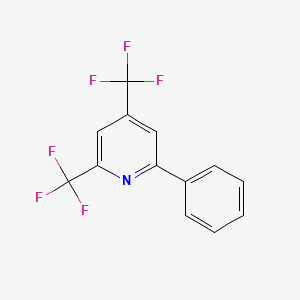![molecular formula C13H12N2O6 B14172156 n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine CAS No. 91841-16-6](/img/structure/B14172156.png)
n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]serine is a compound that belongs to the class of organic compounds known as isoindoles. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The specific compound has a serine moiety attached to the isoindole structure, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]serine typically involves the reaction of phthalic anhydride with serine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the serine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoindole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]serine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]serine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phthalyl-DL-alanine: Similar structure but with an alanine moiety instead of serine.
2-Phthalimidopropionic acid: Contains a propionic acid moiety.
Ethyl 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate: Contains a thioether linkage and difluoroacetate group.
Uniqueness
N-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]serine is unique due to the presence of the serine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
91841-16-6 |
|---|---|
Molekularformel |
C13H12N2O6 |
Molekulargewicht |
292.24 g/mol |
IUPAC-Name |
2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C13H12N2O6/c16-6-9(13(20)21)14-10(17)5-15-11(18)7-3-1-2-4-8(7)12(15)19/h1-4,9,16H,5-6H2,(H,14,17)(H,20,21) |
InChI-Schlüssel |
TYVXQHYMGNHUQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC(CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Chloro-1H-indol-3-yl)[4-(2-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B14172074.png)
![N,2,2-trimethyl-4-[1-(2-methylphenyl)tetrazol-5-yl]oxan-4-amine](/img/structure/B14172081.png)
![5-[4-(Methanesulfonyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14172092.png)
![8-Methoxy-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14172113.png)
![3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14172121.png)



![1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14172149.png)





